Bolton-Hunter reagent
Overview
Description
It is primarily utilized for the iodination of proteins, especially those that do not contain tyrosine residues or have tyrosine residues that are not accessible for iodination . This reagent is particularly valuable for labeling proteins with radioactive iodine, which is essential for various analytical and diagnostic applications .
Mechanism of Action
Target of Action
More specifically, it reacts mostly with the side-chain amino groups of lysine residues .
Mode of Action
The Bolton-Hunter reagent is an acylating reagent that is covalently coupled to the protein to be labeled . It contains an N-hydroxysuccinimide (NHS) ester reactive group . NHS esters react efficiently with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds .
Biochemical Pathways
The this compound is used in the process of iodination, which is a type of radiolabeling. This process involves the incorporation of radioisotopes of iodine into a wide variety of radiopharmaceuticals . The reagent is particularly suitable for proteins that are sensitive to the oxidative procedures employed in other methods .
Pharmacokinetics
It is known that the reagent has high solubility compared to the non-sulfonated form of this compound .
Result of Action
The result of the action of the this compound is the production of a labeled protein. The iodine is placed on a carbon ortho to a hydroxyl group, making proteins labeled by the Bolton-Hunter method susceptible to in vivo deiodination .
Action Environment
The this compound is sensitive to environmental factors such as temperature and pH. It is typically stored at -20°C and reacts efficiently in pH 7-9 buffers . The reagent’s action, efficacy, and stability can be influenced by these factors.
Biochemical Analysis
Biochemical Properties
The Bolton-Hunter reagent is known to react mostly with the side-chain amino groups of lysine residues to produce the labeled protein . This makes it the method of choice for radiolabeling proteins that lack tyrosine and histidine residues, or where reaction at those residues affects biological activity .
Cellular Effects
The this compound is used for iodinating proteins that do not contain tyrosine residues or contain tyrosine residues with limited accessibility to iodination . Labeling with the this compound can help to preserve tyrosine residues that are essential for protein function or immunogenicity .
Molecular Mechanism
The this compound contains an N-hydroxysuccinimide (NHS) ester reactive group . NHS esters react efficiently with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . The side chain of lysine (K) residues and the N-terminus of each polypeptide contain a primary amine available for labeling .
Temporal Effects in Laboratory Settings
The this compound is readily hydrolyzed in aqueous solution . Under the described conditions, its half-life is about 10 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the Bolton-Hunter reagent involves the reaction of 3-(4-hydroxyphenyl)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane at room temperature. The product, N-succinimidyl-3-(4-hydroxyphenyl)propionate, is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: The Bolton-Hunter reagent primarily undergoes acylation reactions. It reacts with primary amines in proteins to form stable amide bonds . This reaction is facilitated by the N-hydroxysuccinimide ester group, which is highly reactive towards amines.
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Major Products: The primary product of the reaction between the this compound and a protein is an iodinated protein, where the iodine is covalently attached to the protein via an amide bond .
Scientific Research Applications
The Bolton-Hunter reagent has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-succinimidyl-4-iodobenzoate: Another reagent used for the iodination of proteins, but it targets different amino acid residues.
N-succinimidyl-3-iodobenzoate: Similar to the Bolton-Hunter reagent but with a different chemical structure, affecting its reactivity and specificity.
Uniqueness: The this compound is unique due to its ability to iodinate proteins that lack tyrosine residues or have tyrosine residues that are not accessible for iodination . This makes it particularly valuable for labeling a wide range of proteins without affecting their biological activity .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRUKRFVOACELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187673 | |
Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34071-95-9 | |
Record name | N-Succinimidyl 3-(4-hydroxyphenyl)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34071-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034071959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34071-95-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Succinimidyl-3-(4-hydroxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinimido 3-(4-hydroxyphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ADS738UZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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